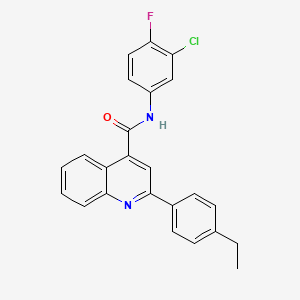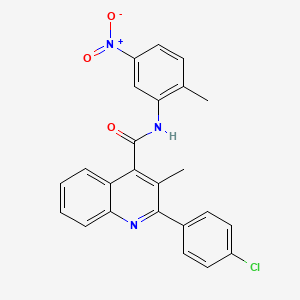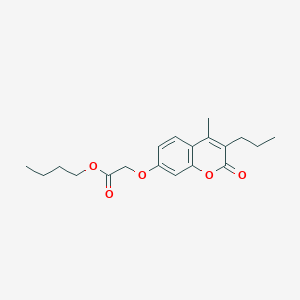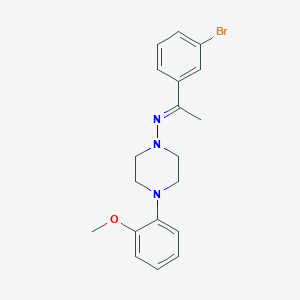![molecular formula C33H31NO6S3 B11662211 diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662211.png)
diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
The synthesis of 4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalen-2-yloxy Acetyl Group: This step is achieved through an acylation reaction using naphthalen-2-yloxy acetic acid or its derivatives.
Formation of the Dithiole Ring: This step involves the reaction of the intermediate with sulfur-containing reagents to form the dithiole ring.
Final Coupling and Functionalization: The final step involves coupling the intermediate with diethyl malonate or similar compounds to introduce the diethyl dicarboxylate groups.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
科学的研究の応用
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: The compound can interact with cellular receptors, altering their signaling pathways.
Interaction with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has a similar core structure but lacks the naphthalen-2-yloxy acetyl and dithiole groups.
Cycloalkanes: These compounds have similar cyclic structures but differ in functional groups and reactivity.
Other Dithiole Derivatives: Compounds with similar dithiole rings but different substituents can be compared in terms of their chemical and biological properties.
特性
分子式 |
C33H31NO6S3 |
|---|---|
分子量 |
633.8 g/mol |
IUPAC名 |
diethyl 2-[2,2,8-trimethyl-1-(2-naphthalen-2-yloxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C33H31NO6S3/c1-6-38-30(36)27-28(31(37)39-7-2)43-32(42-27)25-23-14-10-11-19(3)26(23)34(33(4,5)29(25)41)24(35)18-40-22-16-15-20-12-8-9-13-21(20)17-22/h8-17H,6-7,18H2,1-5H3 |
InChIキー |
NMWGFOQSVPPUGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C2C3=CC=CC(=C3N(C(C2=S)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4)C)S1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662128.png)
![(5E)-1-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11662129.png)

![N-(4-methylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11662138.png)

![2-(ethylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11662156.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662159.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662160.png)
![3,3'-[(2-chloro-5-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11662171.png)
![(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11662174.png)

![N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11662185.png)

![methyl 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11662198.png)
